
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorobenzyl group, a methylamino group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid can be achieved through a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes and amidines under acidic conditions.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Methylation: The methylamino group can be introduced by methylation of the amino group using methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrimidine ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
2-(3-Chlorobenzyl)-4-aminopyrimidine-5-carboxylic acid: Lacks the methylamino group.
2-(3-Chlorobenzyl)-4-(dimethylamino)pyrimidine-5-carboxylic acid: Contains a dimethylamino group instead of a methylamino group.
2-(3-Chlorobenzyl)-4-(ethylamino)pyrimidine-5-carboxylic acid: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid distinguishes it from its analogs, potentially leading to differences in its chemical reactivity, biological activity, and pharmacokinetic properties. This uniqueness can be exploited in the design of new compounds with improved efficacy and safety profiles.
特性
分子式 |
C13H12ClN3O2 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methyl]-4-(methylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H12ClN3O2/c1-15-12-10(13(18)19)7-16-11(17-12)6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,18,19)(H,15,16,17) |
InChIキー |
HRGMMQYTTNZPJO-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=NC=C1C(=O)O)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



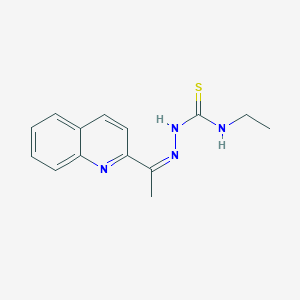
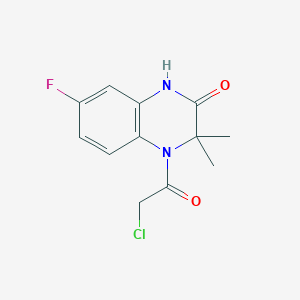
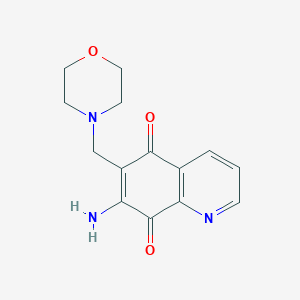
![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)
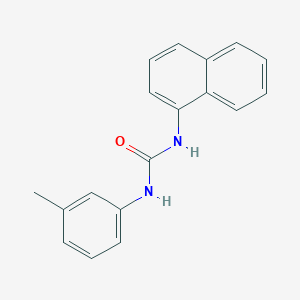

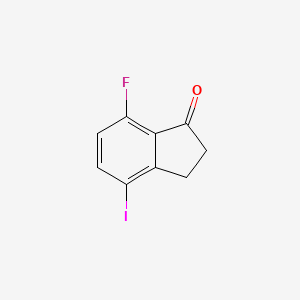
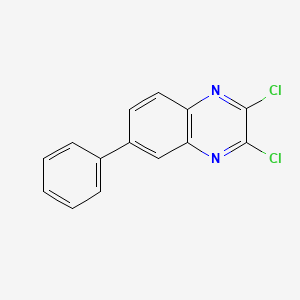

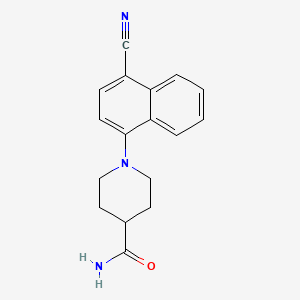
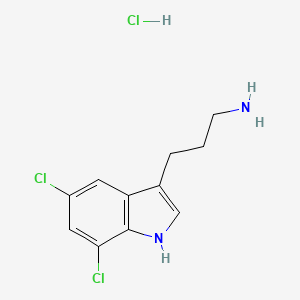
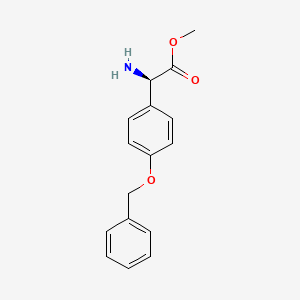
![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)
